molecular formula C14H29N3O4 B111357 1,4-Bis-Boc-1,4,7-triazaheptane CAS No. 120131-72-8

1,4-Bis-Boc-1,4,7-triazaheptane

Cat. No. B111357
CAS RN: 120131-72-8
M. Wt: 303.4 g/mol
InChI Key: HGNOQXYYSVIUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis-Boc-1,4,7-triazaheptane is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane involves the use of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in THF. The reaction mixture is stirred at 0° C. for 1 hour .


Molecular Structure Analysis

The 1,4-Bis-Boc-1,4,7-triazaheptane molecule contains a total of 49 bonds. There are 20 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 (thio-) carbamates (aliphatic), and 1 primary amine(s) (aliphatic) .


Chemical Reactions Analysis

1,4-Bis-Boc-1,4,7-triazaheptane is used as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

1,4-Bis-Boc-1,4,7-triazaheptane has a molecular weight of 303.4 g/mol . It appears as a yellow to brown solid . The compound has a molecular formula of C14H29N3O4 .

Scientific Research Applications

Proteomics Research

1,4-Bis-Boc-1,4,7-triazaheptane: is utilized in proteomics research as a biochemical tool . Its molecular structure, consisting of a triazaheptane core protected by t-butyloxycarbonyl (Boc) groups, makes it a valuable asset for studying protein interactions and functions.

Synthesis of PROTACs

This compound serves as an alkyl/ether-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins of interest, which is a promising strategy for drug development, especially in targeting proteins that are considered ‘undruggable’ by conventional methods.

Monoclonal Antibody Conjugates

In medical research, 1,4-Bis-Boc-1,4,7-triazaheptane is used to prepare bifunctional chelators. These chelators are then applied to the synthesis of monoclonal antibody conjugates for tumor targeting , providing a method for delivering therapeutic agents directly to cancer cells.

Polyamine Linker for Drug Delivery

The compound acts as a protected polyamine linker or side-chain in various applications, including drug delivery systems . The protection of the amine groups allows for controlled reactivity, which is crucial in the development of targeted drug delivery mechanisms.

Materials Science Applications

In materials science, 1,4-Bis-Boc-1,4,7-triazaheptane can be used to modify the surface properties of materials or as a building block for creating novel polymers with specific characteristics .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets provided by the manufacturer .

Future Directions

1,4-Bis-Boc-1,4,7-triazaheptane is used as a protected polyamine linker or side-chain for various applications . It is likely to continue being used in the synthesis of PROTACs, which are an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNOQXYYSVIUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373212
Record name 1,4-Bis-Boc-1,4,7-triazaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis-Boc-1,4,7-triazaheptane

CAS RN

120131-72-8
Record name 1,4-Bis-Boc-1,4,7-triazaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 2
Reactant of Route 2
1,4-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 3
Reactant of Route 3
1,4-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 4
Reactant of Route 4
1,4-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 5
Reactant of Route 5
1,4-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 6
Reactant of Route 6
1,4-Bis-Boc-1,4,7-triazaheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.